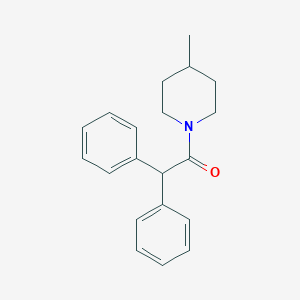
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide, also known as CP-945,598, is a small-molecule antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2004 by Pfizer as a potential treatment for obesity and metabolic disorders. CP-945,598 has since been studied extensively for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and energy balance, as well as the modulation of pain, mood, and cognition. N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide binds to the CB1 receptor and blocks the activation of downstream signaling pathways, thereby reducing the effects of endocannabinoids and exogenous cannabinoids.
Biochemical and Physiological Effects
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the reduction of food intake and body weight in animal models of obesity and metabolic disorders. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, as well as the symptoms of anxiety and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide as a tool compound in scientific research is its selectivity for the CB1 receptor, which allows for the specific study of the role of this receptor in various physiological processes. However, one limitation of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is its relatively low affinity for the CB1 receptor, which can make it difficult to achieve complete receptor blockade at low concentrations.
Orientations Futures
There are a number of potential future directions for the study of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide and its therapeutic applications. One area of interest is the potential use of CB1 antagonists in the treatment of obesity and metabolic disorders, particularly in combination with other therapies such as diet and exercise. Another area of interest is the potential use of CB1 antagonists in the treatment of addiction and related disorders, such as alcoholism and opioid dependence. Finally, there is ongoing research into the potential use of CB1 antagonists in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 3-chloro-1-(pyrrolidin-1-yl)benzene, followed by the addition of N,N-diisopropylethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography and recrystallization. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. It has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been used as a tool compound in scientific research to study the role of the CB1 receptor in various physiological processes.
Propriétés
Nom du produit |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-15-7-4-13(5-8-15)18(22)20-14-6-9-17(16(19)12-14)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Clé InChI |
LOTBRWNVONFMBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
